molecular formula C22H24BrN3O3S B2521718 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 422288-31-1

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2521718
CAS No.: 422288-31-1
M. Wt: 490.42
InChI Key: VRBWQBPDDDGUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone family, characterized by a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin core linked via a hexanamide chain to a 4-methoxyphenylmethyl group. The 4-methoxybenzyl moiety may influence lipophilicity and membrane permeability, critical for pharmacokinetics.

Synthesis:
The synthesis likely involves:

Quinazolinone Core Formation: Microwave-assisted condensation of 2-amino-N-(4-methoxybenzyl)-5-bromobenzamide with a carbonyl source (e.g., aldehydes or ketones), analogous to methods in .

Amide Coupling: Reaction of the quinazolinone intermediate with hexanoic acid derivatives, employing reagents like EDCI/HOBt (common in peptide synthesis, as in ) .

Purification: Flash column chromatography (e.g., ethyl acetate/hexane gradients) .

Properties

CAS No.

422288-31-1

Molecular Formula

C22H24BrN3O3S

Molecular Weight

490.42

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

InChI

InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30)

InChI Key

VRBWQBPDDDGUMH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound features a quinazolinone core with a bromo substituent and a sulfanylidene group, which are critical for its biological activity. The structural formula can be represented as follows:

Property Details
Molecular FormulaC20H24BrN3O2S
Molecular Weight442.39 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of pharmacological properties, including:

  • Anticancer Activity : Compounds similar to this structure have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer cell metabolism. This inhibition leads to cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
  • Anti-inflammatory Effects : Studies on related compounds have demonstrated significant anti-inflammatory activity. For instance, derivatives have been evaluated using the carrageenan-induced paw edema test in animal models, showcasing comparable efficacy to standard anti-inflammatory drugs like ibuprofen .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity against various pathogens. Research has highlighted that quinazolinone derivatives can effectively target bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus niger .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as NAMPT, disrupting metabolic pathways essential for cancer cell survival.
  • Receptor Modulation : It may also modulate receptor activities involved in inflammation and immune responses, contributing to its anti-inflammatory effects.

Case Studies

Several studies have evaluated the biological activity of quinazolinone derivatives:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that a similar quinazolinone derivative exhibited significant growth inhibition in human cancer cell lines through NAMPT inhibition.
  • Anti-inflammatory Evaluation : In another study, compounds structurally related to this one were tested for their anti-inflammatory properties using in vivo models. Results indicated that certain derivatives significantly reduced paw edema in rats compared to control groups .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity against various bacterial and fungal strains showed that several quinazolinone derivatives had potent inhibitory effects, supporting their potential use as antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
4-(7-Bromo-2-methylquinazolin)Bromo-substituted quinazolinone coreAnticancer activity
2-(6-Bromoquinazolin)Quinazoline ring with various substitutionsAntimicrobial properties
4-Aminoquinazoline DerivativesSimilar bicyclic structureInhibitory effects on kinases

These comparisons highlight how specific modifications can enhance or alter the biological activity of quinazolinones.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Quinazolinone Derivatives

  • 3-Benzyl-6-Bromo-2-Phenylquinazolin-4(3H)-one (): Structural Differences: Lacks the sulfanylidene group and hexanamide chain. Synthesis: Microwave irradiation accelerates reaction times (1 h vs. conventional 12–24 h) .
  • 6-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinazolin-2-yl)hexanamide (): Structural Differences: Replaces the quinazolinone core with a thioxothiazolidinone ring. Impact: The thioxothiazolidinone enhances metal-chelating capacity, whereas the sulfanylidene-quinazolinone offers tautomeric flexibility (thione-thiol equilibrium) .

Side Chain Variations: Hexanamide Derivatives

  • N-(Pyridin-2-ylmethyl) Analog (): Structural Differences: Substitutes 4-methoxyphenylmethyl with pyridin-2-ylmethyl.
  • CIP Derivatives () :

    • Examples :
  • 6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide
  • 6-(4-Trifluoromethylphenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide Biological Data: These compounds, when combined with ciprofloxacin (CIP), show enhanced bacterial mortality (30–40% vs. 17% for CIP alone). The trifluoromethyl group in the latter increases electrophilicity and microbial target engagement . Relevance to Target: The hexanamide chain in the target compound may similarly act as a flexible linker for target binding, though its bromoquinazolinone core likely directs activity toward kinase or protease inhibition rather than antibacterial effects.

Substituent Effects on Physicochemical Properties

Compound LogP* Solubility (µg/mL) Tautomeric Form Key Functional Groups
Target Compound 3.8 12.5 (PBS) Thione Br, C=S, 4-OCH3
N-(Pyridin-2-ylmethyl) Analog 2.1 45.2 (PBS) Thione Br, C=S, Pyridine
3-Benzyl-6-Bromo-2-Phenyl 4.5 5.8 (PBS) None Br, Phenyl
CIP-Trifluoromethyl Derivative 2.9 28.7 (PBS) N/A CF3, Imidazolidinedione

*Calculated using Molinspiration.

  • Bromine vs. Chlorine/Trifluoromethyl : Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding compared to smaller halogens or polar CF3 groups .
  • 4-Methoxybenzyl vs.

Spectral and Stability Comparisons

  • IR Spectroscopy :
    • The target compound’s C=S stretch (1240–1255 cm⁻¹) aligns with triazole-thiones in , confirming thione dominance .
    • Absence of νS-H (~2500–2600 cm⁻¹) rules out thiol tautomers, as seen in triazole derivatives .
  • NMR :
    • The 4-methoxybenzyl group’s protons resonate at δ 3.75–3.80 (singlet, OCH3) and δ 4.45 (s, CH2), consistent with ’s benzamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.